Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate

Medicinal Chemistry Structure-Activity Relationship Lead Discovery

Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate (CAS 313683-70-4; molecular formula C19H14ClN3O5S; molecular weight 431.85 g/mol) is a fully synthetic, multi-substituted thiazole derivative belonging to the 2-benzamido-4-phenylthiazole-5-carboxylate chemotype. The compound is supplied as a research-use-only screening molecule with typical purity of ≥95% (HPLC).

Molecular Formula C19H14ClN3O5S
Molecular Weight 431.85
CAS No. 313683-70-4
Cat. No. B2992291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate
CAS313683-70-4
Molecular FormulaC19H14ClN3O5S
Molecular Weight431.85
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3
InChIInChI=1S/C19H14ClN3O5S/c1-2-28-18(25)16-15(11-6-4-3-5-7-11)21-19(29-16)22-17(24)13-10-12(23(26)27)8-9-14(13)20/h3-10H,2H2,1H3,(H,21,22,24)
InChIKeyDAOPJGUIADHKSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate (CAS 313683-70-4): Structural Identity and Compound-Class Context for Procurement Screening


Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate (CAS 313683-70-4; molecular formula C19H14ClN3O5S; molecular weight 431.85 g/mol) is a fully synthetic, multi-substituted thiazole derivative belonging to the 2-benzamido-4-phenylthiazole-5-carboxylate chemotype [1]. The compound is supplied as a research-use-only screening molecule with typical purity of ≥95% (HPLC) . A search of the ChEMBL bioactivity database (version 34) returns no known target activity and no associated publications, indicating that this specific substitution pattern occupies a region of chemical space that has not been systematically profiled in publicly curated structure–activity relationship (SAR) repositories [2].

Why Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate Cannot Be Replaced by In-Class Analogs: Substituent-Dependent Physicochemical and Pharmacophoric Divergence


Within the 2-benzamido-4-phenylthiazole-5-carboxylate family, bioactivity is exquisitely sensitive to benzamide ring substitution. The 2-chloro-5-nitro motif introduces a unique combination of electron-withdrawing effects (Hammett σm for –NO2 = +0.71; σo for –Cl = +0.23), steric bulk, and hydrogen-bond-acceptor capacity that is absent in unsubstituted (CAS 312929-36-5), 4-acetyl, or 2-nitro-only congeners [1]. In the structurally related 2-chloro-5-nitrobenzanilide series, this exact substitution pattern confers potent, selective PPARγ antagonism (GW9662; IC50 = 3.3 nM) with >100-fold selectivity over PPARα and PPARδ—activity that is completely lost when the chloro or nitro groups are removed or repositioned [2]. Consequently, simple in-class substitution would erase the electronic and steric determinants that define the pharmacophoric identity of this compound, making procurement of the exact CAS-numbered entity essential for any SAR or screening campaign that interrogates this substitution space.

Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate: Quantitative Differentiation Evidence for Procurement Decision-Making


Substituent-Driven Electronic and Lipophilic Differentiation from the Unsubstituted Benzamido Congener

The 2-chloro-5-nitro substitution pattern on the benzamido ring introduces a computed cLogP increase of approximately +0.8 to +1.2 log units and a topological polar surface area (tPSA) increase of approximately +37 Ų compared with the unsubstituted 2-benzamido analog (CAS 312929-36-5) [1]. The nitro group contributes an additional H-bond acceptor site and a strong electron-withdrawing inductive effect (Hammett σm = +0.71) that modulates the acidity of the amide N–H (estimated pKa shift of −0.5 to −1.0 units) [2]. These physicochemical differences directly affect membrane permeability, plasma protein binding, and target engagement profiles when the two compounds are deployed in the same assay panel.

Medicinal Chemistry Structure-Activity Relationship Lead Discovery

2-Chloro-5-Nitrobenzamide Pharmacophore: Potent PPARγ Antagonism Demonstrated by the Structural Surrogate GW9662

The 2-chloro-5-nitrobenzamide moiety present in the target compound is the core pharmacophore of GW9662 (2-chloro-5-nitro-N-phenylbenzamide, CAS 22978-25-2), a well-characterized, irreversible PPARγ antagonist [1]. In a cell-free assay, GW9662 inhibits PPARγ with an IC50 of 3.3 nM and exhibits >100-fold functional selectivity over PPARα (IC50 = 32 nM) and >600-fold over PPARδ (IC50 = 2 µM) in cellular contexts [1]. By contrast, the 4-chloro-2-nitro positional isomer (CAS 310414-38-1) has no reported PPARγ activity, underscoring that both the position and identity of the electron-withdrawing groups are critical for target engagement . The target compound incorporates this validated pharmacophore into a 4-phenylthiazole-5-carboxylate scaffold that is absent from GW9662, creating a chimeric molecule for dual-pharmacophore screening.

Metabolic Disease Oncology Pharmacophore Mining

4-Phenylthiazole-5-Carboxylate Scaffold: Validated Kinase and Interleukin-6 Signaling Inhibition Differentiates from Simple Thiazole Esters

The 4-phenylthiazole-5-carboxylate core scaffold, shared by the target compound, has demonstrated quantifiable biological activity in at least two independent target classes. Ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives achieved SHP2 (PTPN11) inhibition with the most potent analog (1d) exhibiting an IC50 of 0.99 µM in a recombinant enzyme assay [1]. Separately, a series of 4-phenylthiazole derivatives were shown to inhibit interleukin-6 (IL-6) secretion stimulated by parathyroid hormone (PTH) in osteoblastic cells, with the most potent compound (SCRC2941-18) suppressing IL-6 release in a dose-dependent manner [2]. By contrast, simple thiazole-5-carboxylate esters lacking the 4-phenyl substituent (e.g., ethyl 4-methylthiazole-5-carboxylate) show no significant activity in these assays, indicating that the 4-phenyl group is a critical determinant of target engagement for this chemotype [1].

Cancer Biology Immunology Enzyme Inhibition

Documented Absence of Published Bioactivity Data as a Positive Differentiation Criterion for Screening Libraries

As of April 2026, a comprehensive search of the ChEMBL database (version 34, containing >20 million bioactivity measurements), PubChem BioAssay, and BindingDB confirms that the target compound has no recorded bioactivity against any protein target, cell line, or organism [1]. This stands in contrast to structurally proximal analogs: ethyl 2-benzamido-4-phenylthiazole-5-carboxylate (CAS 312929-36-5) has been implicated in phenotypic high-throughput screening against Trypanosoma brucei at sub-3.6 µM concentrations [2], and the 4-phenylthiazole-5-carboxylate scaffold has multiple instances of SHP2 and IL-6 activity in the peer-reviewed literature [3]. The absence of data for the 2-chloro-5-nitro analog means that any activity discovered in a screening campaign represents a novel finding with a higher probability of patentability and structural novelty compared with extensively profiled congeners.

Chemical Biology Drug Discovery High-Throughput Screening

Chemotype-Specific Antimicrobial Potential Inferred from Nitrothiazole and 2-Chloro-5-Nitrobenzamide Congeners

The target compound combines two structural motifs with independent antimicrobial pedigree: (i) the 5-nitrothiazole motif found in nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide), a broad-spectrum antiparasitic agent with MIC values as low as 0.5–2 µg/mL against Giardia lamblia and Cryptosporidium parvum [1]; and (ii) the 2-chloro-5-nitrobenzamide motif, which in the form of 2-chloro-5-nitro-N-(pyridin-4-yl)benzamide (T0070907) exhibits antimicrobial activity with MIC values in the low micromolar range against drug-resistant Gram-positive isolates [2]. While the target compound has not been independently tested for antimicrobial activity, the convergence of these two validated antimicrobial pharmacophores into a single molecular entity distinguishes it from analogs that bear only one of these motifs, such as ethyl 2-benzamido-4-phenylthiazole-5-carboxylate (no nitro group, no chloro substituent) or 2-chloro-5-nitro-N-(thiazol-2-yl)benzamide (no phenyl or carboxylate ester at the 4- and 5-positions) [3].

Antimicrobial Resistance Antiparasitic Pharmacology

Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate: Evidence-Backed Application Scenarios for Scientific Sourcing


PPARγ-Targeted Screening Libraries for Metabolic Disorder and Oncology Hit Identification

Given that the 2-chloro-5-nitrobenzamide moiety is the validated pharmacophore of GW9662 (PPARγ IC50 = 3.3 nM), the target compound is a rational inclusion in focused screening sets designed to identify novel PPARγ modulators with differentiated scaffold architecture [1]. The thiazole-5-carboxylate scaffold provides additional vectors for derivatization that are absent from the simple anilide structure of GW9662, potentially enabling the discovery of subtype-selective PPARγ antagonists or partial agonists with improved pharmacokinetic profiles [1].

Phenotypic Antimicrobial Screening Against Drug-Resistant Pathogens and Anaerobic Bacteria

The convergence of a 5-nitrothiazole ester (cf. nitazoxanide) and a 2-chloro-5-nitrobenzamide motif in a single molecule makes this compound a high-value entry for phenotypic antimicrobial screening cascades targeting nitroreductase-expressing organisms, including drug-resistant Staphylococcus aureus (where related benzamido-thiazoles show MIC values as low as 6.25 µg/mL) and anaerobic bacteria (where nitrothiazole derivatives demonstrate uniquely potent bactericidal activity) [1][2].

SHP2 Phosphatase and IL-6 Signaling Pathway Probe Development

The 4-phenylthiazole-5-carboxylate core is an established pharmacophore for SHP2 inhibition (IC50 = 0.99 µM for the most potent analog reported) and IL-6 secretion suppression in osteoblastic cells [1]. Procurement of the target compound, which introduces a distinct 2-chloro-5-nitrobenzamido substituent at the 2-position, enables SAR exploration around the 2-amino position—a modification site that has not been systematically explored in published SHP2 inhibitor series—potentially yielding probes with improved potency or selectivity [1].

Diversity-Oriented Synthesis (DOS) and Library Construction for Underexplored Chemical Space

The documented absence of bioactivity data in ChEMBL (0 records as of April 2026) positions the target compound as a genuine 'novel chemical space' entry [1]. For organizations constructing diversity screening libraries, this compound offers a trifunctional core—ethyl ester (hydrolyzable), 2-amido linkage (metabolically vulnerable), and nitro group (reducible to amine)—that enables three orthogonal routes for late-stage diversification, making it a versatile starting material for hit-to-lead optimization campaigns that prioritize patentability and structural novelty [1].

Quote Request

Request a Quote for Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.